molecular formula C10H6N2O7 B13216762 2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Cat. No.: B13216762
M. Wt: 266.16 g/mol
InChI Key: PAWMGBFLTNMBBR-UHFFFAOYSA-N
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Description

2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a complex organic compound with the molecular formula C10H6N2O7 and a molecular weight of 266.16 g/mol . This compound is characterized by a benzoxazine ring structure with nitro and acetic acid functional groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the reaction of appropriate benzoxazine precursors with nitro and acetic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, amines, and other functionalized compounds that retain the core benzoxazine structure .

Scientific Research Applications

2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The benzoxazine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Nitro-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is unique due to its combination of a benzoxazine ring with nitro and acetic acid functional groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H6N2O7

Molecular Weight

266.16 g/mol

IUPAC Name

2-(6-nitro-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C10H6N2O7/c13-8(14)4-11-9(15)6-3-5(12(17)18)1-2-7(6)19-10(11)16/h1-3H,4H2,(H,13,14)

InChI Key

PAWMGBFLTNMBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

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